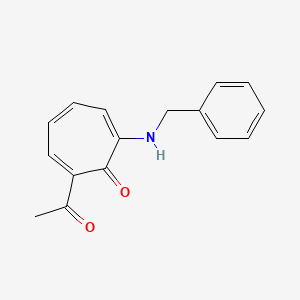
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound features a seven-membered ring with three conjugated double bonds and a ketone group at the first position The presence of an acetyl group at the second position and a benzylamino group at the seventh position further characterizes its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction introduces the ketone functionality at the first position of the cycloheptatriene ring . Another method involves the Hofmann elimination and bromination of tropinone, which indirectly leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various chemical reactions, potentially affecting cellular processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: Another similar compound with a hydroxy group at the second position instead of an acetyl group.
Uniqueness
2-Acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and benzylamino groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
85469-97-2 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-acetyl-7-(benzylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-9-5-6-10-15(16(14)19)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Clé InChI |
XZQLDNUOECVMFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C(C1=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





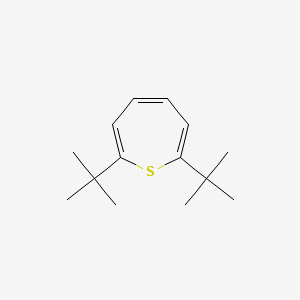
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
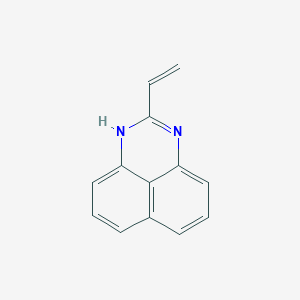

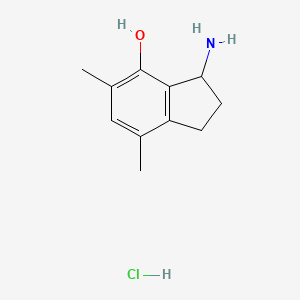


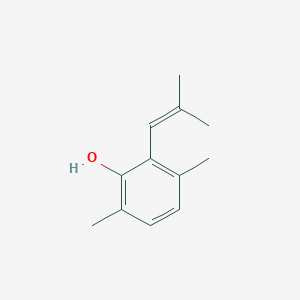
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)

